molecular formula C12H12O3 B8501244 Methyl 3,4-dihydro-2-hydroxy-1-naphthoate

Methyl 3,4-dihydro-2-hydroxy-1-naphthoate

Cat. No.: B8501244
M. Wt: 204.22 g/mol
InChI Key: GNWBJFNIQJZLKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3,4-dihydro-2-hydroxy-1-naphthoate is a useful research compound. Its molecular formula is C12H12O3 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 2-hydroxy-3,4-dihydronaphthalene-1-carboxylate

InChI

InChI=1S/C12H12O3/c1-15-12(14)11-9-5-3-2-4-8(9)6-7-10(11)13/h2-5,13H,6-7H2,1H3

InChI Key

GNWBJFNIQJZLKP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(CCC2=CC=CC=C21)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of 2-tetralone (25.0 g, 171 mmol) in dry tetrahydrofuran (250 ml) at 0° C. under argon was added lithium diisopropylamide (111 ml, 2M solution, 222 mmol). After stirring at 0° C. for 1 h, dimethyl carbonate was added (145 ml, 1710 mmol). After stirring at 0° C. for 0.5 h, the reaction mixture was warmed to room temperature, and then heated at reflux for 16 h. The mixture was then cooled to 0° C. and quenched with hydrochloric acid (1M, 450 ml). The resulting mixture was extracted with ethyl acetate (3×1000 ml) and the combined extracts were washed with brine (1000 ml) then dried (Na2SO4) and evaporated in vacuo to afford the title compound as a dark brown oil (36.3 g, 100%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
111 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
100%

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